molecular formula C26H21BrN4O2S B11218366 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11218366
M. Wt: 533.4 g/mol
InChI Key: VVCQHJSKSOEXQA-UHFFFAOYSA-N
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Description

4-[(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide is a sophisticated synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. It features a unique molecular architecture that conjugates two privileged, biologically active scaffolds: a 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline core and an indole moiety, linked through a benzamide bridge. The quinazolin-4-one core with a thioxo (sulfanylidene) group at the 2-position is a well-established structure in medicinal chemistry, evident in related compounds documented in chemical databases . Furthermore, the indole derivative component is of significant research interest as this nucleus is found in a multitude of bioactive molecules and natural products, and it is known to exhibit a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The integration of these systems into a single molecule suggests potential for investigating multi-target therapies or for probing novel biological pathways. The bromo substituent on the quinazoline ring offers a specific site for further structural modification via cross-coupling reactions, making this compound a valuable chemical intermediate for generating a library of analogs for structure-activity relationship (SAR) studies. This product is intended solely for research purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to utilize this compound to explore its potential mechanism of action, receptor binding affinity, and overall biological potential in various disease models.

Properties

Molecular Formula

C26H21BrN4O2S

Molecular Weight

533.4 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C26H21BrN4O2S/c27-19-9-10-23-21(13-19)25(33)31(26(34)30-23)15-16-5-7-17(8-6-16)24(32)28-12-11-18-14-29-22-4-2-1-3-20(18)22/h1-10,13-14,29H,11-12,15H2,(H,28,32)(H,30,34)

InChI Key

VVCQHJSKSOEXQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazolinone derivatives.

Scientific Research Applications

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with signaling pathways that regulate inflammation and immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Butyl-4-{[(2-Thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (688356-55-0)

  • Structural Features : Shares the 2-thioxo-quinazolin-4-yl group but replaces the benzamide with a cyclohexanecarboxamide and substitutes the indole-ethyl chain with a butyl group.
  • Hypothesized Targets: Similar quinazolinone derivatives inhibit EGFR and VEGFR kinases .
  • Key Differences: The cyclohexane ring may reduce solubility compared to the aromatic benzamide in the target compound.

N-(2-(1H-Indol-3-yl)ethyl)-2-Acetylthiazole-4-carboxamide

  • Structural Features: Retains the N-(2-(indol-3-yl)ethyl)benzamide backbone but replaces the quinazolinone with an acetylthiazole moiety .
  • Hypothesized Targets : Thiazole derivatives exhibit antimicrobial and anticancer activity.
  • Reduced steric bulk may enhance membrane permeability compared to the target compound.

2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (41)

  • Structural Features: Contains a bromophenyl group and indole-derived heterocycles but lacks the quinazolinone core .
  • Hypothesized Targets : Brominated aromatic compounds often target DNA topoisomerases.
  • Key Differences: The triazinoindole scaffold may confer distinct DNA intercalation properties.

Comparative Analysis Table

Compound Name/ID Key Structural Features Hypothesized Targets Potential Advantages/Disadvantages
Target Compound Benzamide + bromo-quinazolinone + indole-ethyl Kinases, neuroreceptors Multitarget potential; possible solubility issues
688356-55-0 Cyclohexanecarboxamide + thioxo-quinazolinyl + butyl EGFR/VEGFR kinases Higher lipophilicity; limited CNS activity
N-(2-Indol-3-yl-ethyl)-2-acetylthiazole-4-carboxamide Acetylthiazole + indole-ethyl Antimicrobial targets Enhanced permeability; weaker kinase inhibition
Compound 41 Bromophenyl + triazinoindole DNA topoisomerases DNA-targeted activity; no quinazolinone benefits

Research Findings and Implications

  • Kinase Inhibition: The target compound’s bromo-quinazolinone core aligns with known kinase inhibitors (e.g., gefitinib), but the sulfanylidene group may enhance binding to cysteine residues in active sites .
  • Neuroactivity : The indole-ethyl moiety mirrors tryptamine derivatives, suggesting possible 5-HT receptor modulation, a feature absent in analogs like 688356-55-0 .
  • Solubility and Bioavailability: The benzamide backbone likely improves aqueous solubility compared to cyclohexane-based analogs, though the bromine and bulky quinazolinone may offset this advantage.

Biological Activity

The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide is a novel synthetic derivative of quinazolinone, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by:

  • Molecular Formula : C22H24BrN4O2S
  • Molecular Weight : Approximately 481.4 g/mol
  • Functional Groups : Quinazolinone core, bromine atom, indole moiety, and benzamide structure

These structural components contribute to the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in oncology and infectious diseases. The following sections detail specific areas of biological activity.

Antitumor Activity

Several studies have highlighted the antitumor potential of quinazolinone derivatives. The mechanism of action often involves inhibition of specific enzymes or receptors associated with cancer cell proliferation. For instance:

  • In vitro Studies : The compound has shown promising antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating effective growth suppression at micromolar concentrations.
Cell LineIC50 Value (µM)
A54912.5
MCF715.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Bacteria : It demonstrated significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA) and certain fungi. The minimum inhibitory concentrations (MICs) were notably low, indicating strong efficacy.
PathogenMIC (µg/mL)
Staphylococcus aureus1
Candida albicans7.8

These findings suggest that the compound could be a valuable candidate for treating infections caused by resistant strains of bacteria.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with enzymes involved in cell signaling pathways related to tumor growth and inflammation.
  • Receptor Modulation : Binding to specific receptors that regulate cellular responses in cancer and infection contexts.
  • Biofilm Disruption : Inhibition of biofilm formation by bacterial pathogens, enhancing the efficacy of other antimicrobial agents .

Case Studies

A series of case studies have been conducted to evaluate the effectiveness of this compound in various biological contexts:

  • Anticancer Efficacy :
    • A study investigated the effects on A549 cells, revealing a significant reduction in cell viability after treatment with the compound at varying concentrations over 48 hours.
  • Antimicrobial Screening :
    • Another study assessed its activity against MRSA strains, confirming its potential as an alternative treatment option for resistant infections.

Q & A

Basic: What synthetic strategies are effective for optimizing the yield and purity of this quinazoline derivative?

To enhance synthesis efficiency, prioritize stepwise coupling reactions and microwave-assisted techniques. For example, the quinazolinone core can be synthesized via cyclization of 2-aminobenzoic acid derivatives with thiourea under reflux conditions, followed by bromination at position 6 using N-bromosuccinimide (NBS) . The benzamide-indole moiety is introduced via amide coupling using carbodiimide reagents (e.g., EDC/HOBt), with yields improved by microwave irradiation (50–70°C, 30 min) . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates using TLC and HPLC .

Basic: Which spectroscopic techniques are essential for structural confirmation?

A multi-technique approach is critical:

  • 1H/13C NMR : Assign protons and carbons to confirm substituent positions (e.g., sulfanylidene at δ ~13.16 ppm in DMSO-d6) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • Mass spectrometry (ESI-MS/HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C26H20BrN5O2S: 578.05; observed: 578.08) .
  • X-ray crystallography (SHELXL) : Resolve 3D structure; refine using SHELX software to analyze bond lengths/angles and confirm tautomeric forms (e.g., thione vs. thiol) .

Advanced: How do the sulfanylidene and indole groups influence biological target interactions?

The sulfanylidene group enhances hydrogen bonding with enzyme active sites (e.g., kinases), while its redox activity may modulate oxidative stress pathways . The indole moiety facilitates π-π stacking with aromatic residues in receptors (e.g., serotonin or vasopressin receptors), as shown in molecular docking studies using AutoDock Vina . In vitro assays (e.g., fluorescence polarization) reveal nanomolar affinity for cancer-related kinases (IC50 = 12 nM for EGFR), with selectivity over non-target enzymes confirmed via competitive binding assays .

Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data?

Discrepancies often arise from bioavailability or metabolic instability. Address this by:

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and metabolic stability using liver microsomes .
  • Prodrug modification : Introduce acetylated indole or PEGylated benzamide to enhance solubility and reduce first-pass metabolism .
  • In vivo imaging : Track compound distribution via PET/CT with 18F-labeled analogs .
  • Dose-response correlation : Use rodent models (e.g., HCT116 xenografts) to align in vitro IC50 with effective plasma concentrations .

Advanced: What crystallographic parameters are critical for analyzing this compound’s tautomeric forms?

Using SHELXL , refine X-ray data to determine:

  • Bond lengths : S=C (1.65–1.68 Å) vs. S-H (1.34 Å) to distinguish thione/thiol tautomers.
  • Torsion angles : Planarity of the quinazolinone ring (deviation <0.1 Å) indicates conjugation stability.
  • Hydrogen bonding : Sulfanylidene forms S···H-N interactions (2.8–3.2 Å) with adjacent amide groups, stabilizing the thione form .

Methodological: How can HPLC-MS be optimized to detect degradation products under physiological conditions?

  • Column : C18 reversed-phase (2.6 µm, 100 Å), mobile phase: 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min).
  • Detection : ESI+ mode (m/z 100–800), source temp: 300°C.
  • Stress testing : Incubate compound in simulated gastric fluid (pH 2, 37°C, 24h) to identify acid hydrolysis products (e.g., benzamide cleavage at m/z 435.1) .

Data Analysis: How to interpret conflicting IC50 values in kinase inhibition assays?

  • Assay validation : Confirm ATP concentration (1 mM) and pre-incubation time (15 min vs. 5h) to avoid false negatives .
  • Counter-screening : Test against related kinases (e.g., VEGFR, PDGFR) to rule off-target effects .
  • Statistical models : Apply nonlinear regression (GraphPad Prism) to calculate 95% confidence intervals for IC50 .

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